3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Description
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a brominated derivative of the imidazo[1,5-a]pyridine scaffold, a bicyclic heterocycle comprising fused imidazole and pyridine rings. The bromine atom at the 3-position enhances its reactivity, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound is synthesized via bromination of the parent 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (). Its structural features, including the saturated pyridine ring and electron-deficient imidazole moiety, contribute to its versatility in forming π-cation interactions and participating in cross-coupling reactions .
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-9-5-6-3-1-2-4-10(6)7/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPBOCCQDYQFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CN=C2Br)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256157-76-2 | |
| Record name | 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine typically involves the bromination of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and to ensure high selectivity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted imidazo[1,5-a]pyridines, oxidized derivatives, and reduced forms of the parent compound .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 201.07 g/mol. Its structure features a bromine atom at the 3-position of the tetrahydroimidazo framework, which contributes to its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine exhibit significant antimicrobial properties. These compounds are being investigated for their potential to combat various bacterial infections due to their ability to disrupt microbial cell functions.
Neuropharmacological Applications
The compound has been studied for its effects on orexin receptors, which are implicated in regulating sleep and arousal states. Compounds derived from this compound have shown promise as orexin receptor antagonists, potentially aiding in the treatment of sleep disorders and stress-related conditions .
Structure-Activity Relationship Studies
The unique structure of this compound allows for extensive modification to enhance its biological activity. Researchers are exploring various substitutions at different positions on the imidazo ring to optimize pharmacological properties. For example:
| Modification | Effect on Activity | Potential Therapeutic Use |
|---|---|---|
| Bromination | Increased potency against specific pathogens | Antimicrobial therapies |
| Alkyl substitutions | Enhanced binding affinity to orexin receptors | Sleep disorder treatments |
Pharmacological Research
In a study examining the effects of modified imidazo compounds on orexin receptors in rodent models, it was found that certain derivatives significantly reduced alertness and increased REM sleep duration . These findings suggest potential applications in managing insomnia and other sleep disorders.
Anticancer Activity
Another area of investigation focuses on the anticancer properties of this compound derivatives. Preliminary studies indicate that these compounds may inhibit tumor growth in specific cancer cell lines by inducing apoptosis .
Material Science Applications
Beyond pharmacology, the compound's unique chemical structure lends itself to applications in material science. Research is being conducted into its use as a building block for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine atom and imidazo[1,5-a]pyridine ring system . These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Variations in Core Scaffolds
The imidazo[1,5-a]pyridine core distinguishes itself from related heterocycles through its fused ring system and electronic properties. Key comparisons include:
- Imidazo[1,2-a]pyridine derivatives : These isomers differ in nitrogen positioning, leading to altered electronic distributions. For example, 3-bromo-6-chloroimidazo[1,2-a]pyridine (CAS 886371-28-4) exhibits higher electrophilicity due to the [1,2-a] configuration, enhancing its reactivity in substitution reactions ().
- Pyrazolo[1,5-a]pyridine : Replacing the imidazole ring with pyrazole reduces basicity but improves metabolic stability. SAR studies show that bromo substituents at the 5-position in pyrazolo derivatives enhance EphB3 receptor inhibition (IC₅₀ < 100 nM), whereas similar substitutions in imidazo[1,5-a]pyridine derivatives may prioritize different targets ().
- Tetrahydroimidazo[1,5-a]pyrazine : Substituting pyridine with pyrazine (as in 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride) introduces additional nitrogen atoms, increasing solubility and altering receptor binding profiles ().
Table 1: Core Scaffold Comparison
Substituent Effects on Reactivity and Activity
The 3-bromo substituent in the target compound enables diverse functionalization, contrasting with other substituents:
- Bromo vs. Chloro : Bromine’s larger atomic radius facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chloro derivatives (e.g., 7-chloroimidazo[1,2-a]pyridine) are less reactive but more lipophilic ().
- Aryl and Alkyl Groups : Symmetrical bis-imidazo[1,5-a]pyridines with terephthalaldehyde-derived aryl groups exhibit solvatochromic fluorescence, while alkyl substituents (e.g., 6-methyl) improve pharmacokinetic profiles ().
- Heteroatom Modifications : Thioxohexahydroimidazo[1,5-a]pyridine derivatives (e.g., MacathiohydantoinL) introduce sulfur, conferring neuroprotective activity (68.63% cell viability at 20 µM) ().
Table 2: Substituent Impact on Properties
Biological Activity
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (C7H9BrN2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C7H9BrN2
- Molecular Weight : 201.07 g/mol
- CAS Number : 1256157-76-2
- Structural Characteristics : The compound features a tetrahydroimidazo ring system which contributes to its biological efficacy.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it was evaluated against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/ml |
| S. aureus | 25 µg/ml |
| P. aeruginosa | 30 µg/ml |
These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that the compound possesses anticancer properties. It was tested against several human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A-427 | 15 |
| LCLC-103H | 20 |
| HCT116 | 18 |
The compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells .
The biological activity of this compound is believed to involve the inhibition of key enzymes and pathways critical for microbial survival and cancer cell proliferation. Molecular docking studies suggest that the compound interacts effectively with specific targets such as DNA gyrase and topoisomerases .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of tetrahydroimidazo compounds. The results showed that derivatives including this compound displayed enhanced activity against resistant strains of bacteria compared to traditional antibiotics .
Case Study 2: Anticancer Potential
In another study focusing on the anticancer potential of imidazo compounds, it was found that this compound significantly inhibited tumor growth in xenograft models. The compound's ability to induce apoptosis in cancer cells was also noted .
Q & A
Q. What synthetic methodologies are most effective for preparing 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine?
The compound is typically synthesized via cyclization or bromination strategies. Key steps include:
- Cyclization of iminium ions : Intramolecular cyclization of γ-(1-imidazolyl)butyraldehyde derivatives using reagents like POCl₃ in toluene at 90°C .
- Bromination : Direct bromination of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine using bromine sources (e.g., NBS) under controlled conditions .
- Hydrogenation : Pd/C-catalyzed hydrogenation of intermediates (e.g., imidazo[1,5-a]pyridine derivatives) in methanol or ethanol .
Methodological Tip : Optimize reaction conditions (temperature, solvent, catalyst loading) to improve yields. Monitor reaction progress via TLC or LC-MS.
Q. How can NMR and HRMS data confirm the structural integrity of this compound?
- ¹H NMR : Look for characteristic peaks:
- ¹³C NMR : Confirm the presence of quaternary carbons adjacent to nitrogen (δ 140–160 ppm) .
- HRMS : Validate the molecular formula (C₇H₈BrN₂) with a molecular ion at m/z 213.9974 .
Validation : Cross-reference with X-ray crystallography for absolute configuration (e.g., cis,trans-diepoxy derivatives in related compounds) .
Q. What is the reactivity of the bromine substituent in further functionalization reactions?
The bromine atom at position 3 is electrophilic and participates in:
- Cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).
- Nucleophilic substitution with amines or alkoxides .
- Radical reactions under photochemical conditions.
Caution : Bromine’s presence can lower activation energy for decomposition (e.g., diazo intermediates in carbene formation) . Use inert atmospheres and low temperatures for sensitive reactions.
Advanced Research Questions
Q. How can cyclization conditions be optimized to improve yields of this compound?
- Catalyst screening : Test Lewis acids (e.g., LDA, TMEDA) for iminium ion cyclization .
- Solvent effects : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates compared to toluene .
- Temperature control : Gradual heating (e.g., 90°C for POCl₃-mediated cyclization) minimizes side reactions .
Data-Driven Approach : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., catalyst loading, solvent ratio).
Q. How does computational modeling predict the electronic effects of bromine on the tetrahydroimidazo[1,5-a]pyridine scaffold?
- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic regions.
- HOMO-LUMO gaps : Bromine reduces the gap, enhancing reactivity in cross-coupling reactions .
- Docking studies : Predict binding affinities for biological targets (e.g., farnesyltransferase) by modeling bromine’s steric and electronic contributions .
Tool Recommendation : Gaussian or ORCA for quantum mechanical calculations; AutoDock Vina for molecular docking.
Q. What role does this compound play in enzyme inhibition studies?
Q. Experimental Design :
Perform enzyme activity assays (e.g., fluorescence-based FTase inhibition).
Validate receptor binding via radioligand displacement (IC₅₀ determination) .
Q. How can researchers address contradictions in spectral data from different synthetic routes?
- Reproducibility checks : Replicate published procedures (e.g., hydrogenation in vs. bromination in ).
- Advanced spectroscopy : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in complex mixtures .
- Crystallography : Resolve ambiguous structures via single-crystal X-ray analysis .
Case Study : Discrepancies in imidazo[1,5-a]pyridine derivatives’ UV absorption were resolved by confirming oxygenation patterns via IR and microanalysis .
Q. What strategies enable enantioselective synthesis of this compound for pharmaceutical applications?
- Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to achieve >97% enantiomeric excess .
- Resolution techniques : Separate enantiomers via chiral HPLC or diastereomeric salt formation.
- Pharmacokinetic profiling : Assess metabolic stability of enantiomers in vivo (e.g., tetrahydroindazole derivatives in ) .
Regulatory Consideration : Ensure compliance with ICH guidelines for chiral drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
